molecular formula C8H3F4IO2 B13424386 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid

Cat. No.: B13424386
M. Wt: 334.01 g/mol
InChI Key: DCCQDQOYQJVWMU-UHFFFAOYSA-N
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Description

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by the introduction of the trifluoromethyl group. The process may involve:

    Halogenation: Introduction of iodine and fluorine atoms to the aromatic ring using reagents like iodine monochloride and fluorine gas under controlled conditions.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

    Substitution Products: Derivatives with different functional groups replacing iodine.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.

    Materials Science: Used in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a

Properties

Molecular Formula

C8H3F4IO2

Molecular Weight

334.01 g/mol

IUPAC Name

4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3F4IO2/c9-3-1-4(8(10,11)12)6(7(14)15)5(13)2-3/h1-2H,(H,14,15)

InChI Key

DCCQDQOYQJVWMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)I)F

Origin of Product

United States

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